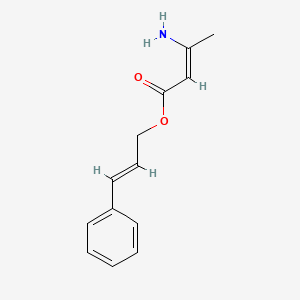

3-Amino Crotonic Acid Cinnamyl Ester

Description

Contextualization of Enamine Esters as Fundamental Building Blocks in Organic Synthesis

Enamine esters, a class of organic compounds characterized by an amino group and an ester group attached to a double bond, are highly versatile intermediates in organic synthesis. Their utility stems from the electronic nature of the enamine functionality, where the nitrogen atom's lone pair of electrons delocalizes into the conjugated π-system. This delocalization increases the nucleophilicity of the α-carbon, making it susceptible to attack by various electrophiles.

This enhanced reactivity allows enamine esters to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to the construction of complex molecular architectures. They are key precursors in the synthesis of a variety of heterocyclic compounds such as pyridines, pyrroles, and quinolines, which form the core of many pharmaceuticals and natural products. The reactivity of enamine esters can often be tuned by the choice of the amine and the ester group, allowing for controlled and selective transformations.

Historical Perspective on the Synthesis and Academic Exploration of 3-Amino Crotonic Acid Cinnamyl Ester

The academic exploration of this compound is intrinsically linked to its role as a key intermediate in the synthesis of the pharmaceutical agent, Cilnidipine. alchemypharm.com While the broader class of β-enamino esters has been a subject of study for many decades, the specific synthesis of the cinnamyl ester derivative gained prominence with the development of this dihydropyridine (B1217469) calcium channel blocker.

Patented methods for the preparation of this compound have been developed with a focus on efficiency and yield for industrial-scale production. bldpharm.com One common synthetic route involves the reaction of diketene (B1670635) with cinnamyl alcohol to form cinnamyl acetoacetate (B1235776). bldpharm.com This intermediate is then subjected to amination, for example, by reaction with ammonium (B1175870) carbonate in ethanol, to yield the final product. This process is designed to be straightforward and suitable for large-scale manufacturing without the need for purification of the intermediate. bldpharm.com The primary driver for the academic and industrial interest in this specific ester has been its utility in the Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction used to produce dihydropyridine derivatives.

Structural Features and Their Influence on Chemical Reactivity of this compound

The chemical reactivity of this compound is a direct consequence of its distinct structural features. The molecule can be deconstructed into three key components: the enamine moiety, the ester group, and the cinnamyl substituent.

The enamine system, consisting of the amino group conjugated with the carbon-carbon double bond, is the primary site of reactivity. The nitrogen lone pair donation makes the α-carbon (the carbon adjacent to the ester carbonyl) a soft nucleophile, readily participating in Michael additions and other conjugate additions. The presence of the amino group also allows for the existence of geometric isomers, with the (Z)-isomer often being thermodynamically favored due to the potential for intramolecular hydrogen bonding between the amino group and the ester carbonyl. nih.gov

The ester group acts as an electron-withdrawing group, which further activates the double bond towards nucleophilic attack. The cinnamyl group, with its phenyl ring and a conjugated double bond, introduces additional electronic and steric factors that can influence the molecule's reactivity and properties.

Overview of Key Research Domains and Scholarly Significance

The scholarly significance of this compound is predominantly centered on its application in pharmaceutical synthesis. Its role as a crucial building block for the construction of the dihydropyridine ring system in Cilnidipine is well-documented in patent literature. alchemypharm.com This has driven research into optimizing its synthesis to ensure high purity and yield, which is critical for the production of active pharmaceutical ingredients (APIs). sunny-biotech.com

Beyond this specific application, its study falls within the broader research domain of β-enamino esters and their synthetic transformations. The chemical principles governing its reactivity are applicable to the synthesis of a wide range of heterocyclic and carbocyclic compounds. While dedicated fundamental research on this specific ester is not extensive, its well-defined role in a significant industrial process underscores its importance as a specialized chemical intermediate.

Chemical Compound Data

| Compound Name |

| This compound |

| Cinnamyl alcohol |

| Cinnamyl acetoacetate |

| Cilnidipine |

| Diketene |

| Ammonium carbonate |

| Ethanol |

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H15NO2 | |

| Molecular Weight | 217.26 g/mol | |

| CAS Number | 103909-86-0 | |

| IUPAC Name | [(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | |

| Appearance | White to yellow clear liquid or crystalline powder | alchemypharm.com |

| Boiling Point | 386.3±30.0 °C (Predicted) | |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol (B129727); Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. |

Structure

3D Structure

Properties

IUPAC Name |

[(E)-3-phenylprop-2-enyl] (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9,14H2,1H3/b8-5+,11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWWDIWBLHYGMJ-GZPHBSKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCC=CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC/C=C/C1=CC=CC=C1)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advancements in 3 Amino Crotonic Acid Cinnamyl Ester Preparation

Classical Synthetic Routes to 3-Amino Crotonic Acid Cinnamyl Ester

The traditional preparation of this compound often involves multi-step sequences that build the molecule by forming the ester linkage and introducing the amino group in separate stages.

One fundamental approach to forming the ester backbone of the target molecule is through the esterification of a crotonic acid derivative with cinnamyl alcohol. While direct esterification of crotonic acid itself is possible, more reactive derivatives are often employed to improve reaction rates and yields. A common method is the Steglich esterification, which utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). google.comnih.govnih.gov This method is known for its mild reaction conditions and has been successfully applied to the synthesis of various cinnamyl esters. google.comnih.govnih.gov For instance, a modified Steglich esterification using EDC in acetonitrile (B52724) has been shown to be a facile and greener method for producing (E)-cinnamate derivatives with good yields. nih.gov

Another strategy involves the use of more activated forms of crotonic acid, such as crotonyl chloride. The reaction of an acyl halide with an alcohol is a well-established method for ester formation. google.com However, this approach may require careful control of reaction conditions to avoid side reactions.

The following table summarizes representative conditions for Steglich esterification, which could be adapted for the synthesis of a crotonic acid cinnamyl ester intermediate.

| Coupling Agent | Catalyst | Solvent | Temperature (°C) | Reaction Time | Average Yield (%) |

| EDC | DMAP | Acetonitrile | 40-45 | 45 min | 70 |

| DCC | DMAP | DCM | Room Temp | 1.5 h | >90 |

The introduction of the amino group at the 3-position of the crotonate structure is a critical step. Direct amination of a suitable precursor, such as a 3-halocrotonate ester, can be challenging due to competing elimination reactions and the potential for multiple substitutions. libretexts.orgchemguide.co.uk

A more controlled method for introducing the primary amine is the Gabriel synthesis. This multi-step process involves the reaction of potassium phthalimide (B116566) with a halo-substituted precursor. libretexts.org The resulting N-substituted phthalimide can then be cleaved, typically via hydrazinolysis, to release the primary amine. This method avoids the over-alkylation issues often encountered with direct amination using ammonia (B1221849). libretexts.orgchemguide.co.uk

Alternatively, the amino group can be introduced by reacting a β-keto ester with ammonia or an ammonia source. This is a common method for the synthesis of β-enamino esters. google.comgoogle.com The reaction proceeds through the formation of an enamine from the ketone functionality. glindiachemicals.com

A well-documented and industrially relevant method for preparing this compound involves a two-step process starting from diketene (B1670635) and cinnamyl alcohol. google.comgoogle.com

In the first step, diketene undergoes an esterification reaction with cinnamyl alcohol to form an acetoacetic acid cinnamyl ester intermediate. This reaction is typically carried out by the dropwise addition of diketene to cinnamyl alcohol, often in the presence of a catalytic amount of a tertiary amine like triethylamine (B128534). google.com The temperature of this esterification is generally maintained between 30-60 °C. google.com An advantage of this route is that the resulting acetoacetic acid cinnamyl ester can often be used in the subsequent step without the need for purification. google.com

The second step involves the amination of the acetoacetic acid cinnamyl ester intermediate. This is achieved by reacting the intermediate with an ammonia source, such as aqueous ammonia, to form the final product, this compound. google.comgoogle.com This reaction is analogous to the synthesis of other 3-aminocrotonates from their corresponding acetoacetate (B1235776) esters. google.comgoogle.com

A patent describing this process highlights its simplicity, high product yield, and suitability for large-scale production. google.com The following table provides an example of the reaction conditions for the initial esterification step as described in the patent literature. google.com

| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) |

| Cinnamyl Alcohol | Diketene | Triethylamine | 30-60 |

Catalytic Strategies for Enhanced Synthesis of this compound

Modern synthetic chemistry has seen a significant shift towards the use of catalysts to improve the efficiency and selectivity of reactions. Both organocatalysis and transition metal catalysis offer promising avenues for the synthesis of this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. For the preparation of this compound, organocatalysts can play a role in both the formation of the ester linkage and the introduction of the amino group.

N-Heterocyclic carbenes (NHCs) have been shown to be effective organocatalysts for the esterification of α,β-unsaturated aldehydes with alcohols. nih.gov This type of catalysis could potentially be applied to a reaction between crotonaldehyde (B89634) and cinnamyl alcohol to form the corresponding ester. The proposed mechanism involves the formation of a Breslow intermediate from the NHC and the aldehyde, which then reacts with the alcohol. nih.gov

Furthermore, proline and its derivatives are well-known organocatalysts for various reactions, including the formation of enamines. youtube.com The reaction between a β-dicarbonyl compound and an amine to form an enamine can be catalyzed by such amino acids. This principle could be applied to the amination of the acetoacetic acid cinnamyl ester intermediate.

Transition metal catalysis offers a broad spectrum of reactions for forming C-O and C-N bonds, which are central to the synthesis of this compound.

For the esterification step, while not as common as other methods for this specific transformation, transition metal catalysts are widely used in esterification reactions in general. For the amination step, transition metal-catalyzed reactions are highly relevant. The hydroamination of alkynes or allenes with amines is a direct method for the synthesis of enamines. Palladium and other transition metals have been successfully employed to catalyze the addition of amines to unsaturated systems. utexas.edu

The addition of an amine to a crotonate ester could potentially be achieved using transition metal catalysis. While direct hydroamination of the double bond of a crotonate ester is challenging, related transformations have been reported. For example, transition metal catalysts have been used for the amidation and amination of various substrates. utexas.edu

Green Chemistry Principles Applied to this compound Synthesis

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Modern approaches to preparing this compound and related compounds seek to replace these with more sustainable alternatives or eliminate them entirely.

A common synthetic route involves a two-step process: the esterification of diketene with cinnamyl alcohol to form acetoacetic acid cinnamyl ester, followed by amination. google.com Research into analogous processes for other β-enamino esters has demonstrated the feasibility of solvent-free conditions. For instance, the synthesis of various β-enamino ketones and esters has been successfully achieved without solvents, utilizing recyclable catalysts like iron(III) triflate. researchgate.net This method offers high yields and short reaction times, presenting a greener alternative to conventional methods. researchgate.net

In cases where a solvent is necessary, the focus shifts to sustainable options. A patented method for preparing 3-amino-2-butenoic acid cinnamyl ester suggests the use of alcohols such as methanol (B129727), ethanol, isopropanol, or n-butanol, which are generally considered more environmentally friendly than chlorinated hydrocarbons or aprotic polar solvents. google.com The use of an aqueous medium has also been explored for the synthesis of related β-amino α,β-unsaturated esters, further highlighting the move towards sustainable reaction media. researchgate.net

Table 1: Comparison of Solvents in the Amination Step

| Solvent System | Reactant 1 | Reactant 2 | Conditions | Reported Advantages |

|---|---|---|---|---|

| Ethanol | Acetoacetic acid cinnamyl ester | Ammonia | Below 15 °C, 8-15h | Good yield, intermediate does not require purification. google.com |

| Isopropanol | Acetoacetic acid cinnamyl ester | Ammonia | Below 15 °C, 8-15h | Good yield, sustainable solvent option. google.com |

| Solvent-Free | β-dicarbonyl compounds | Primary amines | 5 mol% Fe(OTf)₃ catalyst | High yields, short reaction times, catalyst reusability. researchgate.net |

This table is generated based on data from analogous reactions and patented methods to illustrate solvent choices.

Atom economy, a concept developed by Barry Trost, is a critical metric for evaluating the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. kccollege.ac.in Maximizing atom economy is a fundamental goal of green chemistry, as it directly correlates with waste reduction. primescholars.comrsc.org

Diketene + Cinnamyl Alcohol + Ammonia → this compound + Water

The theoretical atom economy for this process is high, as the main byproduct is water. The calculation is as follows:

Atom Economy Calculation:

Molecular Weight of Desired Product (C₁₃H₁₅NO₂): 217.26 g/mol nih.gov

Molecular Weight of Reactants (Diketene C₄H₄O₂ + Cinnamyl Alcohol C₉H₁₀O + Ammonia NH₃): 84.07 g/mol + 134.18 g/mol + 17.03 g/mol = 235.28 g/mol

Percent Atom Economy = (Mass of desired product / Total mass of reactants) x 100

Percent Atom Economy = (217.26 / 235.28) x 100 ≈ 92.3%

This high theoretical atom economy indicates an efficient process in terms of reactant incorporation. Process efficiency on an industrial scale also considers factors like reaction yield, energy consumption, and ease of purification. A patented method for this synthesis highlights high product yields and simplifies the process by not requiring the purification of the intermediate acetoacetic acid cinnamyl ester, making it suitable for large-scale production. google.com

Continuous Flow Synthesis and Reactor Design for this compound Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater consistency in product quality. flinders.edu.au These benefits are particularly relevant for the industrial production of this compound.

While specific literature on the continuous flow synthesis of the cinnamyl ester is limited, extensive research on related β-aminocrotonates provides a clear blueprint. Patents and studies describe a continuous process for synthesizing β-aminocrotonates by reacting a β-keto ester with a base, like ammonia, in a flow reactor. researchgate.netgoogle.comgoogle.com This process can be conducted without a solvent at temperatures between 20-60°C, achieving yields greater than 93%. google.com

A potential continuous flow setup for this compound would likely involve a two-stage system:

Esterification Stage: Diketene and cinnamyl alcohol would be continuously fed into a microreactor or a tubular reactor. Research on the esterification of diketene with methanol in a helical continuous-flow microreactor has shown that yields exceeding 97% can be achieved in as little as 120 seconds. researchgate.net This demonstrates the high efficiency of flow reactors for this initial step.

Amination Stage: The resulting stream of acetoacetic acid cinnamyl ester would then be mixed with a continuous flow of ammonia (aqueous or gaseous) in a second reactor module, such as a SS316 tubular reactor, to produce the final product. google.com The product stream would then undergo continuous separation and purification.

Table 2: Parameters for Continuous Flow Synthesis of Related β-Aminocrotonates

| Parameter | Value/Type | Source |

|---|---|---|

| Reactor Type | SS316 Tubular Reactor (6.35 mm o.d.) | google.com |

| Reactants | Methyl Acetoacetate, Aqueous Ammonia | researchgate.netgoogle.com |

| Solvent | Solvent-free or Aqueous Medium | researchgate.netgoogle.com |

| Temperature | 20-60 °C (specifically 50°C in an example) | google.com |

| Residence Time | 120-160 seconds | google.com |

| Catalyst | Acetic Acid (optional) | google.com |

This table presents data for the continuous flow synthesis of methyl amino crotonate, which serves as a model for the potential continuous production of this compound.

The use of continuous stirred-tank reactors (CSTRs) could also be considered, especially for managing reactions that may involve solids or require longer residence times. cardiff.ac.ukresearchgate.net The design of such systems focuses on maximizing throughput and yield while ensuring safe and stable operation. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Amino Crotonic Acid Cinnamyl Ester

Nucleophilic Character of the Enamine Moiety in 3-Amino Crotonic Acid Cinnamyl Ester

The defining feature of this compound's reactivity is the nucleophilic nature of its enamine functional group. Enamines are electron-rich alkenes due to the presence of a nitrogen atom with a lone pair of electrons conjugated with the carbon-carbon double bond. wikipedia.orgnih.gov This electron-donating effect significantly increases the electron density of the double bond, particularly at the β-carbon, making it a potent nucleophile. wikipedia.org The nucleophilicity of enamines can span over ten orders of magnitude, rendering them versatile tools in organic synthesis. nih.gov This enhanced nucleophilicity, compared to simple enols or enol ethers, predisposes the molecule to react with a wide range of electrophiles. nih.gov

The structure of this compound is a vinylogous amine and amide, where the electronic properties of the amino group are transmitted through the conjugated π-system. This system allows the molecule to act as an ambident nucleophile, with potential reaction sites at both the nitrogen atom and the α-carbon of the crotonate backbone. researchgate.net

One of the most significant reactions showcasing the nucleophilic character of enamines is the Michael addition, or conjugate addition. researchgate.net In this reaction, the enamine acts as a "Michael donor," a soft nucleophile that adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a "Michael acceptor." sigmaaldrich.comyoutube.com The driving force for this reaction is the formation of a new carbon-carbon single bond. researchgate.net

For this compound, the nucleophilic α-carbon attacks the electrophilic alkene of a Michael acceptor. researchgate.net The general mechanism involves the attack of the enamine's α-carbon on the β-carbon of the acceptor, forming a new enolate intermediate which is then protonated to yield the final 1,5-dicarbonyl compound or a related structure. researchgate.netbohrium.com More resonance-stabilized nucleophiles, such as the enamine in this ester, are considered excellent Michael donors. sigmaaldrich.com

| Michael Acceptor (Electrophile) | Resulting Product Structure (Schematic) | Reaction Description |

|---|---|---|

| α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) | 1,5-Diketone derivative | The enamine adds to the vinyl ketone, and subsequent hydrolysis of the iminium ion intermediate would yield a 1,5-diketone structure. youtube.com |

| α,β-Unsaturated Ester (e.g., Ethyl Acrylate) | Glutaric acid derivative | Conjugate addition followed by hydrolysis leads to the formation of a substituted glutaric acid diester. researchgate.net |

| Nitroalkene (e.g., β-Nitrostyrene) | γ-Nitro carbonyl compound | The enamine attacks the nitroalkene, leading to the formation of a γ-nitro ester after workup. researchgate.net |

The enamine functionality of this compound is a key building block in multicomponent reactions for the synthesis of heterocyclic compounds, most notably 1,4-dihydropyridines (1,4-DHPs). The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, often utilizes β-aminocrotonate esters. youtube.comyoutube.com In a typical synthesis, an aldehyde, this compound (acting as the enamine component), and another β-dicarbonyl compound condense to form the dihydropyridine ring. youtube.comnih.gov

The mechanism involves an initial Knoevenagel condensation between the aldehyde and the second active methylene (B1212753) compound. The resulting unsaturated compound then acts as a Michael acceptor for the enamine (this compound). youtube.com The final step is an intramolecular condensation and dehydration to form the stable 1,4-DHP ring. This one-pot synthesis is an efficient method for creating complex, biologically active molecules. nih.gov Cilnidipine, a 1,4-dihydropyridine (B1200194) calcium antagonist, uses 3-amino-2-butenoic acid cinnamyl ester as a key intermediate in its synthesis.

While the enamine moiety dominates the reactivity profile, the cinnamyl ester group can also participate in characteristic reactions. The ester functional group is susceptible to nucleophilic acyl substitution. Transesterification, the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst, is a possible transformation. Similarly, reaction with ammonia (B1221849) or primary/secondary amines can lead to amidation, converting the ester into the corresponding amide. However, these reactions are often competitive with reactions at the more nucleophilic enamine center.

Electrophilic Sites and Their Participation in Chemical Transformations

Despite its strong nucleophilic character, this compound also possesses electrophilic sites. The interplay between its nucleophilic and electrophilic centers is crucial for its diverse reactivity. The primary electrophilic centers are:

The Carbonyl Carbon: The carbon atom of the ester group is electron-deficient due to the polarization of the C=O bond and is susceptible to attack by strong nucleophiles in nucleophilic acyl substitution reactions.

The β-Carbon: The presence of the electron-withdrawing carbonyl group polarizes the C=C double bond, creating an electron-deficient center at the β-carbon. This makes the β-carbon an electrophilic site, susceptible to attack by nucleophiles in a conjugate addition, a key feature of α,β-unsaturated carbonyl compounds.

Cycloaddition Reactions of this compound

Cycloaddition reactions are powerful transformations for constructing cyclic molecules. youtube.com Enamines are known to participate in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, acting as the electron-rich component. researchgate.net The specific type of cycloaddition depends on the reacting partner and the reaction conditions (thermal or photochemical).

The structure of this compound contains two alkene moieties: the enamine double bond and the cinnamyl double bond. This arrangement presents the possibility for an intramolecular [2+2] cycloaddition to form a bicyclic system containing a cyclobutane (B1203170) ring.

[2+2] cycloadditions between two alkene systems are typically forbidden under thermal conditions by the Woodward-Hoffmann rules but are allowed under photochemical conditions. youtube.com The reaction proceeds via the photoexcitation of one of the alkenes to an excited state, which then reacts with the ground-state alkene in a stepwise fashion through a diradical intermediate to form the four-membered ring. wikipedia.org

In the case of this compound, an intramolecular photochemical [2+2] cycloaddition could theoretically occur between the electron-rich enamine C=C bond and the C=C bond of the cinnamyl group. This would lead to the formation of a complex, strained, cyclobutane-fused bicyclic lactone. While intramolecular [2+2] photocycloadditions are established for tethered enones and alkenes, specific literature detailing this exact transformation for this compound is not prominent. nih.gov The feasibility would depend on factors like the length and flexibility of the tether connecting the two double bonds and the efficiency of the photochemical excitation. nih.gov

Intermolecular Cycloaddition Reactions with Dipolarophiles

The enamine functionality within this compound makes it a versatile partner in intermolecular cycloaddition reactions, particularly with dipolarophiles. Enamines are electron-rich alkenes and can act as excellent nucleophiles. masterorganicchemistry.comwikipedia.org They can participate in various cycloaddition reactions, such as [3+2] cycloadditions with 1,3-dipoles. rsc.orgorganic-chemistry.org

1,3-dipolar cycloadditions are reactions between a 1,3-dipole (a molecule with a delocalized three-atom pi-system containing four pi-electrons) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. rsc.orgorganic-chemistry.org The enamine double bond in this compound can serve as the dipolarophile. Examples of 1,3-dipoles that could react with it include azides, nitrile oxides, and azomethine imines. rsc.org These reactions are valuable for the synthesis of various nitrogen-containing heterocycles.

The table below illustrates the potential intermolecular cycloaddition reactions of the enamine moiety with different classes of dipolarophiles.

| Dipolarophile Class | Example Reactant | Potential Product Type | Significance |

| Azides | Phenyl Azide | Triazoline derivative | Synthesis of nitrogen-rich heterocycles |

| Nitrile Oxides | Benzonitrile Oxide | Isoxazoline derivative | Access to privileged heterocyclic scaffolds |

| Azomethine Imines | N-phenyl-C-methyl-azomethine imine | Pyrazolidine derivative | Construction of dinitrogenated heterocycles rsc.org |

| Nitroalkenes | Nitroethylene | Cyclobutane derivative | Formation of four-membered rings researchgate.net |

These cycloaddition reactions are often highly regioselective, with the electronic properties of both the enamine and the dipolarophile directing the orientation of the addition. organic-chemistry.org

Acid-Catalyzed and Base-Catalyzed Transformations

The presence of both an ester and an enamine group makes this compound susceptible to both acid- and base-catalyzed transformations.

Acid-Catalyzed Reactions:

Under acidic conditions, two primary reactions are expected. The first is the hydrolysis of the ester linkage. youtube.comkhanacademy.org This reaction is typically initiated by the protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon towards nucleophilic attack by water. youtube.com The process is reversible and results in the formation of 3-aminocrotonic acid and cinnamyl alcohol. google.comapsu.edu

The second reaction involves the enamine moiety. Enamines are unstable in aqueous acid and readily hydrolyze back to their parent carbonyl compound and secondary amine. masterorganicchemistry.commakingmolecules.com In this case, the enamine would hydrolyze to cinnamyl acetoacetate (B1235776) and ammonia. The mechanism involves protonation of the enamine at the alpha-carbon, forming an iminium ion, which is then attacked by water. masterorganicchemistry.com

Base-Catalyzed Reactions:

In the presence of a base, the ester group can undergo saponification, which is an irreversible hydrolysis reaction. A hydroxide (B78521) ion acts as a nucleophile, attacking the ester's carbonyl carbon to yield the carboxylate salt of 3-aminocrotonic acid and cinnamyl alcohol. youtube.com

The enamine part of the molecule is generally stable under basic conditions. However, strong bases can deprotonate the N-H group. The primary reactivity under basic conditions is dominated by the hydrolysis of the ester. orgosolver.comyoutube.com

The following table summarizes the expected products under different catalytic conditions.

| Condition | Reacting Group | Primary Transformation | Products |

| Aqueous Acid (e.g., H₃O⁺, heat) | Ester | Hydrolysis | 3-Aminocrotonic Acid + Cinnamyl Alcohol google.com |

| Aqueous Acid (e.g., H₃O⁺, heat) | Enamine | Hydrolysis | Cinnamyl Acetoacetate + Ammonia masterorganicchemistry.com |

| Aqueous Base (e.g., NaOH, heat) | Ester | Saponification | 3-Aminocrotonate Salt + Cinnamyl Alcohol youtube.com |

Radical and Photochemical Reactions Involving this compound

The unsaturated systems within this compound, namely the enamine and the cinnamyl group, open avenues for radical and photochemical reactions.

Photochemical Reactions:

The cinnamyl moiety, being a derivative of cinnamic acid, is expected to undergo photochemical [2+2] cycloadditions upon irradiation with UV light. nih.govdigitellinc.com This reaction typically involves the dimerization of two cinnamate (B1238496) molecules to form a cyclobutane ring, leading to various stereoisomers known as truxinates and truxillates. nih.govnih.govrsc.org The reaction proceeds through the excitation of the cinnamate to a triplet state, which then reacts with a ground-state molecule. nih.govacs.org Both homo- and heterodimerization are possible, and the regioselectivity can often be controlled. digitellinc.comrsc.org

Radical Reactions:

The enamine double bond can participate in radical reactions. Enamines can react with radical species in cyclization reactions. acs.org For example, aryl radicals can cyclize onto enamine double bonds to form new ring systems. The electron-rich nature of the enamine makes it susceptible to attack by electrophilic radicals. The study of the redox properties of enamines shows that they can be oxidized to form radical cations, which are key intermediates in oxidative enamine catalysis. acs.org

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

To gain a deeper understanding of the reaction mechanisms for the transformations of this compound, kinetic and isotopic labeling studies are invaluable tools. iitg.ac.in

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under various conditions (e.g., changing concentrations of reactants, catalysts, or temperature). For instance, by monitoring the rate of hydrolysis of the ester under different pH conditions, one could determine the rate constants for the acid- and base-catalyzed pathways. nih.gov Similarly, in cycloaddition reactions, kinetic analysis can help to distinguish between concerted and stepwise mechanisms. organicreactions.org

Isotopic Labeling Studies:

Isotopic labeling is a powerful technique where one or more atoms in a reactant molecule are replaced with a heavier isotope (e.g., replacing ¹H with ²H (D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N). wikipedia.orgkit.edu The fate of the labeled atom is then traced in the products, providing detailed insight into bond-forming and bond-breaking steps.

For example, to study the mechanism of ester hydrolysis, one could use water labeled with ¹⁸O (H₂¹⁸O). By analyzing the mass of the resulting 3-aminocrotonic acid, one can determine whether the ¹⁸O atom is incorporated into the carboxylic acid, which would confirm that water acts as the nucleophile. wikipedia.org In cycloaddition reactions, kinetic isotope effect (KIE) studies, where the reaction rate is compared between a labeled and an unlabeled substrate, can help to identify the rate-determining step of the reaction. nih.gov

The table below outlines hypothetical isotopic labeling experiments and their potential insights into the reactivity of this compound.

| Reaction Type | Isotopic Label | Labeled Position | Potential Mechanistic Insight |

| Acid-Catalyzed Ester Hydrolysis | ¹⁸O | Water (H₂¹⁸O) | Confirms nucleophilic attack by water on the carbonyl carbon. wikipedia.org |

| Enamine Hydrolysis | ²H (D) | D₂O/D⁺ | Elucidates the protonation steps and the reversibility of the mechanism. |

| Intermolecular Cycloaddition | ¹³C | α or β carbon of the enamine | Determines which carbon atom is involved in the initial bond formation in the transition state through KIE studies. nih.gov |

| Photochemical Dimerization | ¹³C | Alkene carbons of the cinnamyl group | Provides information on the bond-forming steps in the [2+2] cycloaddition. nih.gov |

These mechanistic studies, while not extensively reported for this specific molecule, are fundamental approaches in organic chemistry for understanding and predicting chemical reactivity. iitg.ac.in

Applications of 3 Amino Crotonic Acid Cinnamyl Ester in Advanced Organic Synthesis

Versatility as a Building Block for Complex Heterocyclic Architectures

The dual electrophilic and nucleophilic nature of β-enamino esters like 3-Amino Crotonic Acid Cinnamyl Ester makes them ideal precursors for heterocyclic synthesis. acgpubs.org They can act as multicentered synthons, participating in a variety of cyclization and multicomponent reactions to form diverse ring systems, which are foundational to many natural products and pharmaceuticals. researchgate.net

The enamine moiety of this compound serves as a potent tool for constructing nitrogen-containing heterocycles.

Pyridines : The synthesis of substituted pyridines and their 1,4-dihydro derivatives is a hallmark application of β-enamino esters, primarily through the Hantzsch pyridine (B92270) synthesis. wikipedia.orgresearchgate.net This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org Alternatively, the reaction can proceed in a stepwise manner by condensing a pre-formed β-enamino ester, such as this compound, with an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product). google.comyoutube.com This approach is fundamental to the synthesis of the dihydropyridine (B1217469) class of calcium channel blockers. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Synthesis Type | Reference(s) |

| This compound | α,β-Unsaturated Aldehyde/Ketone | 1,4-Dihydropyridine (B1200194) | Hantzsch Synthesis | organic-chemistry.orggoogle.com |

| This compound | 1,3-Dicarbonyl Compound & Aldehyde | Substituted Pyridine | Hantzsch Synthesis | researchgate.netchemtube3d.com |

Pyrroles : Pyrroles are another class of heterocycles readily accessible from β-enamino esters. The Paal-Knorr synthesis, a classic method for forming pyrroles from 1,4-dicarbonyl compounds and a primary amine, can proceed through an enamine intermediate, highlighting the utility of synthons like this compound. rgmcet.edu.inwikipedia.org More contemporary methods involve the direct use of β-enamino esters in reactions with various partners. For instance, copper-catalyzed oxidative cyclization with alkynoates acs.org or iodine-mediated reactions with arylacetylenes nih.gov yield highly substituted pyrroles.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference(s) |

| β-Enamino Ester | Dialkyl Ethylenedicarboxylate | CuI / O₂ | Polysubstituted Pyrrole | acs.org |

| β-Enamino Ester | Arylacetylene | I₂ / K₂CO₃ | Trisubstituted Pyrrole | nih.gov |

| β-Enamino Ester | 1,4-Dicarbonyl Compound | Acid or Proline | Substituted Pyrrole | wikipedia.orgrsc.org |

| β-Enamino Ester | α-Halo Ketone | Base | Substituted Pyrrole |

Pyrimidinones (B12756618) : The synthesis of pyrimidinones can be achieved through the condensation of β-dicarbonyl compounds with urea (B33335) or guanidine (B92328), a reaction known as the Biginelli reaction. nih.gov Given that β-enamino esters are derived from β-dicarbonyls, they are plausible substrates for analogous cyclocondensation reactions. The reaction of a β-enamino ester with guanidine hydrochloride would be expected to yield a 2-amino-pyrimidinone derivative, a scaffold of significant interest in medicinal chemistry. mdpi.commdpi.com

The reactivity of this compound can be harnessed to build more intricate fused and bridged heterocyclic systems. Such structures are prevalent in natural alkaloids and complex synthetic targets. nih.gov Three-component condensation reactions involving heterocyclic ketene (B1206846) aminals (related to enamines), glyoxals, and dicarbonyl compounds have been shown to produce diverse fused heterocycles like imidazo[1,2-a]quinolines and pyrrolo[1,2-a]imidazoles. nih.govresearchgate.net Furthermore, strategic modifications of the β-enamino ester itself can lead to intramolecular cyclizations. For example, α,γ-dialkenyl β-enamino esters undergo iodocyclofunctionalization to form tetrahydropyrroles, which are versatile intermediates for further elaboration. tandfonline.com A notable application is the use of a proline-catalyzed Paal-Knorr reaction to construct the pyrrolo[2,1-a]isoquinoline (B1256269) scaffold, a core motif in several alkaloids. rsc.org

Precursor for Chiral Auxiliaries and Substrates in Asymmetric Synthesis

While this compound is an achiral molecule, it serves as a valuable prochiral substrate in asymmetric synthesis. The carbon-carbon double bond of the enamine can undergo stereoselective transformations to introduce new chiral centers. A key example is the asymmetric hydrogenation of unprotected β-enamino esters. Using chiral rhodium-Josiphos catalysts, these substrates can be converted into the corresponding chiral β-amino esters with high enantiomeric excess (ee). acs.org This provides a direct route to optically active β-amino acids, which are crucial components of various pharmaceuticals and natural products. Although less documented, optically active enaminones derived from chiral amines can also act as chiral agents, directing diastereoselective reactions. researchgate.net

Role in the Total Synthesis of Natural Products and Analogues

Enamines and their derivatives (enamides, enaminones) are powerful intermediates in the total synthesis of natural products, particularly alkaloids. beilstein-journals.orgacs.org The nucleophilicity of the enamine moiety facilitates key cyclization steps to form the core structures of complex molecules. For instance, enamide cyclizations have been leveraged in the synthesis of Lycopodium alkaloids like fawcettimine (B102650) and phlegmariurine B. beilstein-journals.org While specific examples employing the cinnamyl ester are not prominent in the literature, its classification as a β-enamino ester places it firmly within the category of building blocks used for such syntheses. acgpubs.orgresearchgate.net The general strategies involving enamine chemistry in natural product synthesis demonstrate the potential of this compound as a versatile precursor for constructing analogues or key fragments of bioactive compounds. mdpi.comnih.gov

Utilization in Polymer Chemistry as a Monomer

The functional groups within this compound offer potential for its use as a monomer in polymer chemistry. The presence of the amine group and the polymerizable carbon-carbon double bond allows it to participate in polymerization reactions.

Research on the broader class of β-enamino esters has shown their utility in synthesizing novel polymers. For example, aminocrotonates have been used to create linear and crosslinked betaine-type polyampholytes, which are polymers containing both positive and negative charges on the same repeating unit. These polymerizations can proceed through either spontaneous or radical mechanisms. The formation of polymers from amines and ketones, which proceeds via enamine intermediates, is also a known process in the field of dynamic covalent chemistry. researchgate.net Although detailed homopolymerization or copolymerization studies specifically involving this compound are not widely reported, the established reactivity of aminocrotonates suggests its potential as a monomer or comonomer for creating functional polymers. acs.org

Mechanism of Polymerization via the Cinnamyl Ester Moiety

While specific research focusing exclusively on the homopolymerization of this compound is not extensively detailed in the available literature, the mechanism can be inferred from the known reactivity of related cinnamyl derivatives and cinnamic acid esters. acs.orgscielo.br The cinnamyl ester moiety contains two primary sites susceptible to polymerization reactions: the alkene double bond (C=C) within the cinnamyl group and the aromatic phenyl ring.

The most probable pathway for polymerization is through the double bond of the cinnamyl group, likely via a free-radical mechanism. This process would typically involve three key stages: initiation, propagation, and termination.

Initiation: A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is thermally or photochemically decomposed to generate primary radicals. scielo.brscielo.br These highly reactive radicals then attack the π-bond of the cinnamyl double bond in a monomer molecule, creating a new, larger radical species.

Termination: The growth of polymer chains is halted by termination reactions, which can occur through combination (two growing chains coupling) or disproportionation (hydrogen transfer between two chain radicals to form a saturated and an unsaturated chain end).

Another potential polymerization mechanism for compounds containing the cinnamate (B1238496) structure involves photo-crosslinking. Cinnamic acid and its derivatives are known to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, which can be used to create crosslinked polymer networks. scielo.br This reactivity is attributed to the double bond conjugated with the phenyl ring.

The following table summarizes conditions used in studies of related cinnamyl monomers, providing a model for the potential polymerization of this compound.

Table 1: Polymerization Data for a Related Cinnamyl Monomer (Cinnamyl Methacrylate (B99206) - CMA)

| Parameter | Details | Reference |

|---|---|---|

| Monomer Studied | Cinnamyl Methacrylate (CMA) copolymerized with Ethyl Methacrylate (EMA) | scielo.brresearchgate.net |

| Initiator | 2,2'-azobisisobutyronitrile (AIBN) | scielo.brresearchgate.net |

| Mechanism | Free Radical Polymerization | scielo.br |

| Temperature | 60 °C | scielo.br |

| Solvent | 1,4-Dioxane | scielo.br |

| Key Finding | The cinnamyl group's structure creates steric hindrance, making the CMA growing radical less reactive than that of EMA. Polymerization occurs at the methacrylate double bond. | scielo.brresearchgate.net |

Development of Novel Synthetic Methodologies Employing this compound

The significance of this compound as a crucial intermediate in the synthesis of pharmaceuticals has spurred the development of novel and efficient production methods. google.com Notably, it is a key intermediate in the preparation of Cilnidipine, a dihydropyridine calcium channel antagonist used for reducing blood pressure. google.comboyuanpharm.com Traditional synthesis routes were often hampered by long reaction times, lower product yields, and higher costs. google.com

A recently developed preparation method addresses these shortcomings, providing a streamlined process suitable for large-scale industrial production with high yields and purity. google.com This methodology involves a two-step reaction sequence starting from cinnamyl alcohol and diketene (B1670635), which notably avoids the need to purify the intermediate product. google.com

Step 1: Preparation of Cinnamyl Acetoacetate (B1235776) The first step is an esterification reaction. Cinnamyl alcohol is mixed with a catalytic amount of triethylamine (B128534). Diketene is then added dropwise to this mixture. The temperature of this esterification reaction is carefully controlled between 30-60 °C. google.com This temperature control is critical; it prevents the violent, potentially explosive reactions that can occur at higher temperatures while still allowing for an efficient reaction rate. google.com This step yields a solution containing the intermediate, cinnamyl acetoacetate. A major advantage of this process is that this intermediate can be used directly in the next step without purification. google.com

Step 2: Ammoniation to form this compound The crude cinnamyl acetoacetate from the previous step is dissolved in a suitable solvent. Ammonia gas is then introduced into the stirred solution. google.com This ammoniation reaction converts the acetoacetate intermediate into the final product, this compound.

This novel method has been shown to produce the final product with a yield exceeding 96% and a purity of over 91%, making it a highly efficient and commercially viable process. google.com

The key parameters for this advanced synthetic methodology are summarized in the table below.

Table 2: Parameters for the Novel Synthesis of this compound

| Parameter | Reactants/Conditions | Purpose/Notes | Reference |

|---|---|---|---|

| Step 1: Esterification | google.com | ||

| Starting Materials | Cinnamyl Alcohol, Diketene | Primary reactants for forming the ester intermediate. | google.com |

| Catalyst | Triethylamine | Base catalyst for the esterification. | google.com |

| Reaction Temperature | 30-60 °C | Controlled temperature for safety and efficiency. | google.com |

| Intermediate Product | Cinnamyl Acetoacetate | Used directly in the next step without purification. | google.com |

| Step 2: Ammoniation | google.com | ||

| Primary Reagent | Ammonia Gas | Reacts with the intermediate to form the final product. | google.com |

| Final Product | This compound | Achieved in high yield and purity. | google.com |

| Reported Yield | > 96% | Represents a significant improvement over prior art. | google.com |

| Reported Purity | > 91% | Suitable for use as a pharmaceutical intermediate. | google.com |

Advanced Spectroscopic and Structural Elucidation Studies of 3 Amino Crotonic Acid Cinnamyl Ester

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 3-Amino Crotonic Acid Cinnamyl Ester, NMR studies are crucial for confirming the constitution, configuration, and exploring the potential for tautomeric and conformational dynamics.

The β-enaminoester functionality can exist in equilibrium between the enamine form and the less stable imine tautomer. Furthermore, the enamine form itself can exist as (Z) and (E) isomers, with the (Z)-isomer being predominant due to stabilization by an intramolecular hydrogen bond between the amino group and the ester carbonyl. The IUPAC name indicates the expected isomer is (Z) for the aminobut-2-enoate part and (E) for the cinnamyl part. nih.gov

While specific experimental spectra for this compound are not widely published, a detailed prediction of the ¹H and ¹³C NMR chemical shifts can be made based on data from closely related analogs such as ethyl 3-aminobut-2-enoate and cinnamyl acetate. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2' | 4.5 - 4.7 | s | - |

| H-4' | 1.9 - 2.1 | s | - |

| NH₂ | 4.8 - 5.2 | br s | - |

| H-1 | 4.7 - 4.9 | d | ~6.5 |

| H-2 | 6.2 - 6.4 | dt | ~16.0, ~6.5 |

| H-3 | 6.6 - 6.8 | d | ~16.0 |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon Label | Predicted Chemical Shift (ppm) |

|---|---|

| C-4' | ~20 |

| C-1 | ~65 |

| C-2' | ~83 |

| C-2 | ~123 |

| C-Ar (para) | ~126 |

| C-Ar (ortho) | ~128 |

| C-Ar (meta) | ~129 |

| C-3 | ~134 |

| C-Ar (ipso) | ~136 |

| C-3' | ~160 |

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Atom Connectivity

To unambiguously assign the predicted proton and carbon signals and confirm the covalent framework of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. libretexts.orgwikipedia.orgresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net For this compound, a key COSY correlation would be observed between the allylic protons of the cinnamyl group (H-1, H-2, and H-3), confirming their connectivity. Specifically, the signal for H-2 would show cross-peaks to both H-1 and H-3. The absence of further correlations from these protons would isolate the cinnamyl spin system. Similarly, the vinyl proton (H-2') and the methyl protons (H-4') of the crotonate moiety would likely not show COSY correlations to other protons, confirming their isolated nature within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. wikipedia.org It is invaluable for assigning carbon signals. For instance, the proton signal predicted around 4.7-4.9 ppm (H-1) would correlate to the carbon signal around 65 ppm (C-1), while the aromatic protons (7.2-7.5 ppm) would correlate to the carbons in the ~126-129 ppm range. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular structure by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. youtube.com Key HMBC correlations would definitively link the two major fragments of the molecule:

A correlation from the methylene (B1212753) protons of the cinnamyl group (H-1, ~4.7-4.9 ppm) to the ester carbonyl carbon (C=O, ~170 ppm) would confirm the ester linkage.

Correlations from the vinyl proton (H-2', ~4.5-4.7 ppm) and the methyl protons (H-4', ~1.9-2.1 ppm) to the carbonyl carbon (C=O) and the enamine carbon (C-3') would establish the structure of the aminocrotonate moiety.

Correlations from the cinnamyl vinyl protons (H-2, H-3) to the aromatic carbons would confirm the phenyl group's attachment.

Dynamic NMR Spectroscopy for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) spectroscopy is a powerful method to study molecular processes that occur on the NMR timescale, such as conformational changes, tautomerism, and restricted bond rotation. youtube.comucl.ac.uklibretexts.orgyoutube.com

For this compound, the most relevant dynamic process for DNMR investigation would be the rotation around the C(2')-C(3') and C(3')-N bonds of the enamine system. The partial double bond character of these bonds can lead to a significant rotational energy barrier. ucl.ac.uk

By recording NMR spectra at variable temperatures, one can observe changes in the line shape of the signals. At low temperatures (slow exchange regime), distinct signals for different conformers might be observable. As the temperature increases, the rate of rotation increases, causing these signals to broaden. At the coalescence temperature, the distinct signals merge into a single broad peak. At even higher temperatures (fast exchange regime), a single, sharp, time-averaged signal appears. youtube.com Analysis of the line shapes at different temperatures allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative insight into the molecule's conformational flexibility. libretexts.org Another process that could be studied is the exchange rate of the NH₂ protons with trace amounts of acid or water in the solvent, which often leads to signal broadening. libretexts.org

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Pathway Intermediates

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₃H₁₅NO₂) by providing a highly accurate mass measurement of its molecular ion. acs.org

Electron Ionization (EI) mass spectrometry would be employed to study the fragmentation pattern, which offers valuable structural information. While a specific spectrum is not available, the fragmentation can be predicted based on the known behavior of esters and compounds with allylic and benzylic positions. nih.govlibretexts.org

Predicted Key Fragment Ions in EI-MS

| m/z (mass/charge ratio) | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 217 | [C₁₃H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 117 | [C₇H₇O]⁺ or [C₉H₉]⁺ | Cinnamyl cation (stable due to resonance) |

| 101 | [C₄H₇NO₂]⁺• | Loss of cinnamyl radical |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion (from rearrangement of benzyl (B1604629) fragment) |

| 84 | [C₄H₆NO]⁺ | McLafferty rearrangement of the crotonate moiety |

The most characteristic fragmentation would likely involve the cleavage of the ester bond. The charge could be retained by either the cinnamyl portion, leading to the stable cinnamyl cation (m/z 117), or by the aminocrotonate portion. The cinnamyl cation is particularly stable due to resonance delocalization across the double bond and the aromatic ring. Further fragmentation of the cinnamyl cation would produce the tropylium ion (m/z 91) and the phenyl cation (m/z 77), which are common fragments for compounds containing a benzyl group. researchgate.net A McLafferty rearrangement within the aminocrotonate moiety could also occur, leading to a characteristic fragment at m/z 84.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. youtube.com This technique would provide precise bond lengths, bond angles, and torsional angles, confirming the (E) stereochemistry of the cinnamyl double bond and the (Z) stereochemistry of the enaminoester double bond. mdpi.comresearchgate.net

A key feature that X-ray crystallography would elucidate is the planarity of the β-enaminoester system. The crystal structure would reveal the extent of electron delocalization through the N-C=C-C=O conjugated system by measuring the respective bond lengths. Furthermore, it would confirm the presence and geometry of the intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen (O=C). researchgate.net

In addition to the intramolecular details, the crystal structure would provide invaluable information about the intermolecular interactions that govern the crystal packing. These interactions could include:

Intermolecular Hydrogen Bonding: The NH₂ group can act as a hydrogen bond donor, and the carbonyl oxygen can act as an acceptor, potentially forming chains or dimeric structures in the crystal lattice. ucla.edu

π-π Stacking: The phenyl rings of adjacent molecules could engage in π-π stacking interactions, contributing to the stability of the crystal packing.

C-H···π Interactions: Hydrogen atoms from the aliphatic parts of the molecule could interact with the electron-rich π systems of the aromatic rings of neighboring molecules.

Analysis of the crystal packing provides insights into the solid-state properties of the material and the non-covalent forces that dictate its self-assembly. rcsb.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Predicted Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H stretch | Primary Amine (NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic & Vinylic C-H |

| 2950 - 2850 | C-H stretch | Aliphatic C-H (methyl) |

| ~1680 | C=O stretch | α,β-Unsaturated Ester |

| ~1650 | C=C stretch | Alkene (conjugated) |

| ~1610 | N-H bend | Primary Amine (NH₂) |

| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ester |

The FT-IR spectrum would be dominated by a strong absorption band around 1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ester carbonyl group. The N-H stretching of the primary amine would appear as a broad band (or two distinct bands) in the 3400-3200 cm⁻¹ region. The presence of a sharp band around 965 cm⁻¹ would be diagnostic for the trans configuration of the double bond in the cinnamyl moiety. researchgate.net FT-IR is also a powerful tool for reaction monitoring, for instance, by observing the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks during the synthesis of the title compound.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Reaction Kinetics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in this compound, spanning the phenyl ring, the cinnamyl double bond, and the enaminoester system, is expected to give rise to strong UV absorption.

The spectrum would likely show a strong π → π* transition at a wavelength (λ_max) significantly higher than that of its non-conjugated components, likely in the range of 280-320 nm. The high molar absorptivity (ε) would be characteristic of such a conjugated system. The position of the λ_max can be sensitive to the solvent polarity.

UV-Vis spectroscopy is also an excellent technique for monitoring reaction kinetics, provided that the reactants and products have distinct absorption spectra. harvard.edu For example, in a reaction involving the modification of the chromophore, the rate of reaction can be determined by measuring the change in absorbance at the λ_max of either the reactant or the product over time. By applying the Beer-Lambert law, the change in concentration can be calculated, allowing for the determination of the reaction order and the rate constant.

Theoretical and Computational Chemistry Studies on 3 Amino Crotonic Acid Cinnamyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-Amino Crotonic Acid Cinnamyl Ester, these calculations can provide insights into its stability, reactivity, and spectral properties.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.

A smaller HOMO-LUMO gap generally implies higher reactivity. Computational studies on related α,β-unsaturated esters would provide a valuable reference for estimating the energy gap of the title compound. For instance, studies on similar chromophores have shown that the nature of substituents can significantly influence the FMO energies and the resulting energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.5 to -6.5 | Electron-donating ability, localized on the enamine system. |

| LUMO | -1.0 to -2.0 | Electron-accepting ability, distributed over the conjugated system. |

| HOMO-LUMO Gap | 3.5 to 5.5 | Indicator of chemical reactivity and kinetic stability. |

Note: The values in this table are hypothetical and based on typical values for similar organic molecules. Actual values would require specific DFT or other quantum chemical calculations.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution in a molecule. It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

For this compound, the ESP map is expected to show a negative potential (red/yellow regions) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating their nucleophilic character. A positive potential (blue regions) would be anticipated around the hydrogen atoms of the amino group and potentially on the carbonyl carbon and the β-carbon of the crotonate moiety, highlighting their electrophilic character.

Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by providing atomic charges. This analysis would likely confirm the polarization of the molecule, showing a partial negative charge on the oxygen and nitrogen atoms and partial positive charges on the associated carbon and hydrogen atoms.

Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation and Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. For this compound, DFT could be employed to investigate various reactions, such as its synthesis or its subsequent conversion to other compounds.

A key application would be to model the synthesis of this compound from acetoacetic acid cinnamyl ester and an ammonia (B1221849) source. DFT calculations could elucidate the reaction pathway, identify key intermediates, and determine the structures and energies of the transition states. This would provide a detailed, atomistic understanding of the reaction mechanism, complementing experimental studies. google.com

Table 2: Theoretical DFT Calculation Parameters for Reaction Analysis

| Parameter | Description |

| Functional | e.g., B3LYP, M06-2X |

| Basis Set | e.g., 6-31G(d,p), def2-TZVP |

| Solvent Model | e.g., PCM, SMD |

| Output Data | Geometries, Energies, Frequencies |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While quantum mechanics is excellent for studying electronic properties and reactions, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of a molecule and the influence of its environment over time.

An MD simulation of this compound would reveal its preferred conformations in different solvents. The molecule has several rotatable bonds, including those in the cinnamyl group and around the ester linkage. The simulation would show how these parts of the molecule move and interact, and how solvent molecules arrange themselves around the solute. This information is crucial for understanding its physical properties and how it behaves in a solution, which is relevant for its synthesis and purification. For instance, a study on the related methyl 3-aminobut-2-enoate showed that the molecule is almost planar, which could be a starting point for MD simulations of the cinnamyl ester. nih.govresearchgate.net

Predictive Modeling for Chemical Transformations (e.g., QSAR for Reaction Predictability)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a particular activity, such as reaction yield or rate. While typically used in drug discovery, QSAR can also be applied to predict the outcomes of chemical reactions.

To develop a QSAR model for the synthesis or reactions of this compound, a dataset of related reactions with varying substrates or conditions would be required. Molecular descriptors (numerical representations of the chemical structure) would be calculated for each reactant. These descriptors could include electronic properties (from quantum chemical calculations), steric parameters, and topological indices. A statistical model would then be built to relate these descriptors to the observed reaction outcome.

Such a model could then be used to predict the yield or selectivity for the synthesis of new, related esters without the need for extensive experimental work, thus accelerating the process of reaction optimization.

Synthesis and Reactivity of Derivatives and Analogs of 3 Amino Crotonic Acid Cinnamyl Ester

Systematic Modification of the Ester Moiety and its Impact on Reactivity

The ester moiety in 3-amino crotonic acid cinnamyl ester plays a significant role in modulating the electronic properties and steric environment of the molecule, which in turn dictates its reactivity. While specific studies focusing exclusively on the cinnamyl ester are limited, extensive research on analogous β-enamino esters, such as methyl and ethyl 3-aminocrotonate, provides a strong basis for understanding these effects. glindiachemicals.comgoogle.com

This modification impacts several key reactions:

Acylation and Alkylation: The electronic nature of the ester group affects the nucleophilicity of both the β-carbon and the nitrogen atom of the enamine. A more electron-withdrawing ester group diminishes the electron-donating resonance effect into the enamine system, thereby reducing its nucleophilicity and reactivity towards electrophiles.

Cyclization Reactions: In reactions like the Hantzsch dihydropyridine (B1217469) synthesis, where β-enamino esters are key intermediates, the steric bulk of the ester group can influence reaction rates and the stereochemical outcome. researchgate.net A bulky ester, such as the cinnamyl group, may sterically hinder the approach of reactants compared to a smaller methyl or ethyl group.

The choice of ester can also be a strategic element in synthesis, for example, using an ester that can be selectively cleaved under specific conditions without affecting other functional groups in the molecule.

Chemical Modifications of the Amino Group and Resulting Derivative Properties

The primary amino group of this compound is a key site for chemical modification, leading to a diverse range of N-substituted derivatives with altered properties and reactivity. Common modifications include acylation and alkylation. monash.edu

Acylation: The reaction of β-enamino esters with acylating agents like acid chlorides can occur at either the nitrogen (N-acylation) or the α-carbon (C-acylation), leading to the formation of enamides or enaminones, respectively. The regioselectivity of this reaction is highly dependent on the reaction conditions, particularly the choice of base.

A systematic study on the acylation of methyl 3-aminocrotonate demonstrated that the choice of an organic base like pyridine (B92270) or triethylamine (B128534) can direct the selectivity. For instance, acylation with various acid chlorides in the presence of pyridine tends to favor N-acylation, yielding stable enamides. In contrast, using triethylamine can sometimes promote different outcomes. reddit.com This site-selectivity is crucial as enamides and enaminones are both valuable synthetic intermediates for nitrogen-containing heterocycles, but they exhibit different reactivity patterns.

| Acylating Agent | Base | Predominant Product | Reference |

| Aliphatic Acid Chlorides | Pyridine | N-Acylated (Enamide) | |

| Aromatic Acid Chlorides | Pyridine | N-Acylated (Enamide) | |

| Dichloroacetyl Chloride | Pyridine | C-Acylated (Enaminone) | |

| α,β-Unsaturated Acid Chlorides | Triethylamine | 3,4-Dihydropyridin-(2H)-one |

This table summarizes the site-selectivity of acylation on a model β-enamino ester, methyl 3-aminocrotonate, which provides insights applicable to the cinnamyl ester analog.

Alkylation: N-alkylation of the amino group, often to produce N-methyl or other N-alkyl derivatives, can significantly alter the properties of the resulting peptide or molecule. monash.edu N-alkylation increases lipophilicity, which can improve solubility and membrane permeability. monash.edu However, it also removes the N-H proton, eliminating its hydrogen-bonding capability, which can affect intermolecular interactions and subsequent reaction pathways. monash.edureddit.com The synthesis of N-substituted derivatives can be achieved through various methods, including reductive amination of α-ketoesters using imine reductases (IREDs), a biocatalytic approach that offers high conversion and excellent enantioselectivity. nih.gov

Alterations to the Crotonic Acid Backbone and the Synthesis of Homologs

Modifying the four-carbon crotonic acid backbone of the molecule opens another avenue for creating structural analogs with unique properties. Alterations can include introducing substituents at the α-carbon (C2) or the γ-carbon (C4, the methyl group) or changing the length of the carbon chain.

Synthesis of these homologs typically involves starting from different β-ketoesters. For example, to synthesize a homolog with a different substituent at the C4 position, one would start with a β-ketoester other than acetoacetate (B1235776). The reaction of these modified β-ketoesters with an amine source, such as ammonia (B1221849) for a primary enamine, yields the corresponding backbone-altered β-enamino ester. google.comresearchgate.net

These structural changes have a direct impact on the reactivity and stereochemistry of subsequent reactions. For instance, a bulkier substituent at the C4 position would increase steric hindrance around the enamine double bond, potentially influencing the facial selectivity of approaching electrophiles. The electronic nature of this substituent would also modulate the nucleophilicity of the enamine system. These modifications are instrumental in creating libraries of compounds for applications such as the synthesis of substituted pyridines or other heterocyclic systems where the backbone substituents become part of the final ring structure. nih.govresearchgate.net

Stereoselective Synthesis of Chiral Derivatives

The creation of chiral derivatives of this compound is of significant interest, as stereochemistry is crucial for the biological activity of many pharmaceutical compounds. acs.org Enantiomerically pure β-amino esters and their derivatives are key building blocks for β-lactam antibiotics and other bioactive molecules. acs.org Methodologies for stereoselective synthesis generally fall into two categories: using chiral auxiliaries or employing chiral catalysts.

One effective strategy involves the diastereoselective addition of nucleophiles to chiral imines, such as those derived from tert-butanesulfinamide. nih.gov This approach has been successfully used to prepare a variety of chiral amino ketone derivatives with high diastereoselectivity. nih.gov Another powerful method is the enantioselective hydrogenation or reduction of a prochiral β-enamino ester. This can be achieved through:

Catalytic Asymmetric Hydrogenation: Using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral ligand (e.g., BINAP), to hydrogenate the C=C double bond of the enamine, creating two new stereocenters with high enantioselectivity. wikipedia.org

Diastereoselective Reduction: Reacting an enantiopure β-enamino ester (prepared by condensation with a chiral amine) with a reducing agent like sodium triacetoxyborohydride. This process can yield β-amino esters with good diastereoselectivity. acs.org

Biocatalysis offers a highly efficient and selective alternative. Engineered carbonyl reductases (CR) have been used for the dynamic reductive kinetic resolution (DYRKR) of racemic α-amino-β-keto esters to produce chiral syn-aryl β-hydroxy α-amino esters with exceptional conversion and stereoselectivity (>99% d.e. and >99% e.e.). acs.org

| Method | Approach | Key Reagent/Catalyst | Stereoselectivity | Reference |

| Chiral Auxiliary | Addition to chiral N-tert-butanesulfinyl imines | Functionalized organolithium | Moderate to good diastereoselectivity | nih.gov |

| Diastereoselective Reduction | Reduction of enamino ester with chiral amine auxiliary | Sodium triacetoxyborohydride | Good diastereoselectivity | acs.org |

| Biocatalysis (DYRKR) | Enzymatic reduction of α-amino-β-keto esters | Engineered Carbonyl Reductase (CR) | >99% d.e., >99% e.e. | acs.org |

This table presents various strategies for achieving stereocontrol in the synthesis of chiral amino ester derivatives.

Comparative Reactivity Studies of Analogous Enamine Esters

Enamine Esters vs. Enaminones: Enaminones are derived from 1,3-dicarbonyl compounds, while enamine esters come from β-ketoesters. Studies have shown that in competitive acylation reactions, methyl 3-aminocrotonate (an enamine ester) is a better precursor for preparing enamides (N-acylated products). In contrast, 3-aminocrotononitrile (B73559) is a preferred choice for synthesizing enaminones (C-acylated products). This suggests that the ester group in compounds like this compound favors reaction at the nitrogen atom under certain conditions.

Enamine Esters vs. Enolates: Enamines are generally considered more moderately reactive nucleophiles than their corresponding enolate counterparts. differencebetween.com This is attributed to the lower electronegativity of nitrogen compared to oxygen, which results in a less polarized system but a "softer" and more available lone pair for donation. differencebetween.com This difference in reactivity can be exploited for selective chemical transformations.

Reactivity Hierarchy: The general nucleophilicity trend is often considered to be enolates > enamines > enols. differencebetween.com Within the enamine family, the electron-withdrawing strength of the activating group is critical. A nitrile group (-CN) is more strongly electron-withdrawing than a ketone (-COR) or an ester (-COOR) group. Consequently, the nucleophilicity of the β-carbon in an enaminonitrile is lower than in an enaminone or enamine ester, affecting its performance in reactions like Michael additions or cycloadditions. nih.govrsc.org

These comparative studies are essential for synthetic planning, allowing chemists to select the appropriate enamine substrate to achieve the desired regioselectivity and reactivity in complex molecule synthesis. nih.gov

Future Research Directions and Emerging Areas for 3 Amino Crotonic Acid Cinnamyl Ester

Exploration of Novel Catalytic Systems for Efficient Transformations

The synthesis of 3-Amino Crotonic Acid Cinnamyl Ester and related β-enamino esters traditionally involves the condensation of a β-keto ester with an amine, often requiring catalysts to enhance efficiency. While methods using catalysts like isobutanol aluminum have been reported for the synthesis of Cilnidipine from this intermediate, there is significant scope for exploring more sustainable and efficient catalytic systems. google.com